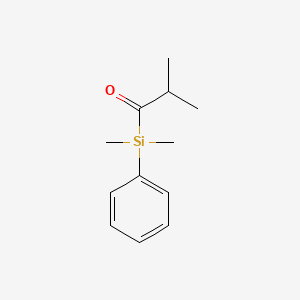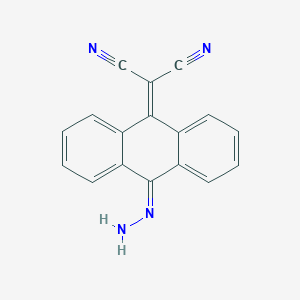
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C14H18 It is a derivative of benzene, featuring a hexa-1,4-dien-1-yl group substituted at the 1-position and two methyl groups at the 4 and 5 positions of the hexadiene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylhexa-1,4-dien-1-yl)benzene typically involves the reaction of benzene with a suitable diene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a diene such as 4,5-dimethylhexa-1,4-diene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bonds to form the corresponding saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
科学的研究の応用
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4,5-Dimethylhexa-1,4-dien-1-yl)benzene depends on the specific application and reaction it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the hexa-1,4-dien-1-yl group can influence the reactivity and selectivity of these reactions.
類似化合物との比較
Similar Compounds
(1,5-Dimethylhexa-1,4-dien-1-yl)benzene: Similar structure but with different substitution patterns.
(4,5-Dimethylhexa-1,4-dien-1-yl)cyclohexene: Contains a cyclohexene ring instead of a benzene ring.
(4,5-Dimethylhexa-1,4-dien-1-yl)toluene: Contains a toluene ring instead of a benzene ring.
Uniqueness
(4,5-Dimethylhexa-1,4-dien-1-yl)benzene is unique due to its specific substitution pattern and the presence of both a conjugated diene and an aromatic ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
135519-74-3 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
4,5-dimethylhexa-1,4-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-12(2)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-11H,8H2,1-3H3 |
InChIキー |
UXJYCXSSWBDWIA-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)CC=CC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
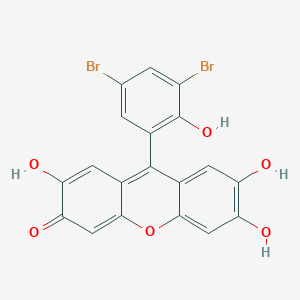
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

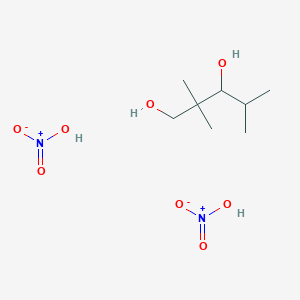
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
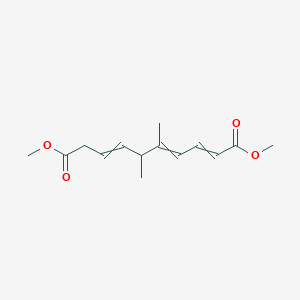

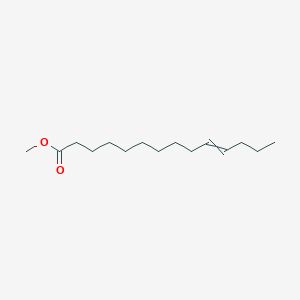
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
